molecular formula C16H20N2O4 B5784637 N-(4-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide

N-(4-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide

Cat. No.: B5784637
M. Wt: 304.34 g/mol
InChI Key: SYVZLYNAACETDM-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-1,4-dioxa-8-azaspiro[45]decane-8-carboxamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form the spiro scaffold . This reaction is usually carried out under controlled conditions with specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthesis techniques, such as continuous flow chemistry, to optimize the reaction conditions and improve efficiency. The use of advanced catalysts and automated systems can further enhance the production process, making it feasible for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

N-(4-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide is unique due to its specific combination of functional groups and spiro structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-12(19)13-2-4-14(5-3-13)17-15(20)18-8-6-16(7-9-18)21-10-11-22-16/h2-5H,6-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVZLYNAACETDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)N2CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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